3-Hexadecylthiophene
Overview
Description
U-44069 is a stable analogue of prostaglandin H2 and a potent vasoconstrictor. It is known for its ability to induce calcium influx in preglomerular vessels and stimulate shape change in human platelets without a measurable increase in intracellular calcium concentration . This compound is widely used in scientific research due to its unique properties and effects on vascular and platelet functions.
Mechanism of Action
Target of Action
This compound is a derivative of thiophene, a heterocyclic compound with a five-membered ring containing four carbon atoms and a sulfur atom
Mode of Action
It is known that thiophene derivatives can interact with various biological targets, leading to changes in cellular functions . The specific interactions of 3-Hexadecylthiophene with its targets and the resulting changes are subjects of ongoing research.
Result of Action
It is known that thiophene derivatives can have various effects on cells, depending on their specific structures and targets
Action Environment
It is known that factors such as temperature, ph, and the presence of other compounds can influence the action of thiophene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of U-44069 involves several steps, starting from commercially available precursorsThe reaction conditions typically involve the use of organic solvents, catalysts, and temperature control to ensure the desired stereochemistry and yield .
Industrial Production Methods
Industrial production of U-44069 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
U-44069 undergoes various chemical reactions, including:
Oxidation: U-44069 can be oxidized to form hydroxy derivatives.
Reduction: Reduction reactions can modify the functional groups on U-44069, altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups, potentially modifying its pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include cytochrome P450 enzymes found in liver and kidney microsomes.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: 19-hydroxy-U44069 and 20-hydroxy-U44069.
Reduction: Reduced analogues with modified functional groups.
Substitution: Substituted analogues with different pharmacological profiles.
Scientific Research Applications
U-44069 is extensively used in scientific research due to its unique properties:
Chemistry: It serves as a model compound for studying prostaglandin analogues and their chemical behavior.
Industry: U-44069 is used in the development of new therapeutic agents targeting thromboxane receptors.
Comparison with Similar Compounds
Similar Compounds
Thromboxane A2: A naturally occurring compound with similar vasoconstrictive and platelet-aggregating properties.
U-46619: Another stable analogue of prostaglandin H2 with similar biological activities.
Uniqueness
U-44069 is unique due to its stability and potent activity as a TP receptor agonist. Unlike thromboxane A2, which is rapidly metabolized, U-44069 remains stable and provides consistent effects in experimental settings . Its ability to induce shape change in platelets without a measurable increase in intracellular calcium concentration distinguishes it from other similar compounds .
Properties
IUPAC Name |
3-hexadecylthiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-17-18-21-19-20/h17-19H,2-16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRVZSODZVJPMKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC1=CSC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
119716-70-0 | |
Record name | Thiophene, 3-hexadecyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119716-70-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10377811 | |
Record name | 3-hexadecylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119269-24-8 | |
Record name | 3-hexadecylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 119269-24-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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